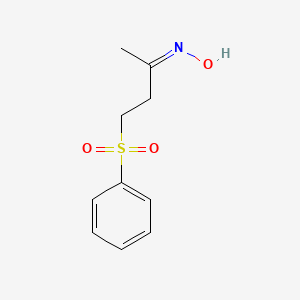

4-(Phenylsulfonyl)-2-butanone oxime

Description

Its molecular formula is inferred as C₁₀H₁₃NO₃S (based on structural analogs in and oxime formation in ). The sulfonyl group imparts strong electron-withdrawing properties, influencing reactivity and solubility. Oximes are known for their role as intermediates in synthesizing amines and heterocycles via reduction or cyclization . This compound is structurally related to pharmaceutical intermediates, such as rac 4-(3-Aminobutyl)phenol, used in antihypertensive drug synthesis .

Propriétés

IUPAC Name |

(NZ)-N-[4-(benzenesulfonyl)butan-2-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-9(11-12)7-8-15(13,14)10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3/b11-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPYXACPFYDPJC-LUAWRHEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CCS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/CCS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfonyl)-2-butanone oxime typically involves the reaction of 4-(Phenylsulfonyl)-2-butanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 4-(Phenylsulfonyl)-2-butanone oxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Phenylsulfonyl)-2-butanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitriles or other nitrogen-containing compounds.

Reduction: The oxime can be reduced to amines using reducing agents such as lithium aluminum hydride.

Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid) in ethyl acetate at room temperature.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Various electrophiles in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Nitriles and other nitrogen-containing compounds.

Reduction: Amines.

Substitution: Substituted oxime derivatives.

Applications De Recherche Scientifique

4-(Phenylsulfonyl)-2-butanone oxime has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(Phenylsulfonyl)-2-butanone oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in therapeutic effects such as enzyme inhibition or activation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

| Compound Name | Core Structure | Substituent (Position) | Functional Groups | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| 4-(Phenylsulfonyl)-2-butanone oxime | 2-Butanone | Phenylsulfonyl (C4), Oxime (C2) | -SO₂Ph, =N-OH | C₁₀H₁₃NO₃S | 251.28 g/mol |

| Raspberry ketone (4-(4-Hydroxyphenyl)-2-butanone) | 2-Butanone | 4-Hydroxyphenyl (C4) | -OH | C₁₀H₁₂O₂ | 164.20 g/mol |

| Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) | 2-Butanone | 4-Hydroxy-3-methoxyphenyl (C4) | -OH, -OCH₃ | C₁₁H₁₄O₃ | 194.23 g/mol |

| (E)-4-Phenylbutan-2-one oxime | 2-Butanone | Phenyl (C4), Oxime (C2) | -Ph, =N-OH | C₁₀H₁₃NO | 163.22 g/mol |

| 4-Phenyl-4-(phenylsulfonyl)butan-2-one | 2-Butanone | Phenylsulfonyl (C4), Phenyl (C4) | -SO₂Ph, -Ph | C₁₆H₁₆O₃S | 288.37 g/mol |

Physicochemical Properties

- Solubility: The phenylsulfonyl group in 4-(Phenylsulfonyl)-2-butanone oxime increases polarity compared to non-sulfonated analogs, likely enhancing solubility in polar aprotic solvents (e.g., ethyl acetate ). Raspberry ketone and zingerone are more lipophilic due to hydroxyl/methoxy groups, favoring solubility in ethanol or oils .

- Stability :

Research Findings and Trends

- Biological Activity : Oximes are pivotal in medicinal chemistry. For example, (E)-4-phenylbutan-2-one oxime derivatives exhibit antimicrobial and anti-inflammatory properties .

- Industrial Relevance : Sulfonyl-containing compounds are explored for enhanced bioactivity in drug design, leveraging their electron-withdrawing effects .

Activité Biologique

4-(Phenylsulfonyl)-2-butanone oxime, with the CAS number 303146-24-9, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C10H13NO3S |

| Molecular Weight | 229.28 g/mol |

| CAS Number | 303146-24-9 |

4-(Phenylsulfonyl)-2-butanone oxime is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

- Radical Scavenging : Oxime derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

Research indicates that 4-(Phenylsulfonyl)-2-butanone oxime possesses several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties against various bacteria and fungi.

- Anticancer Potential : Some derivatives of sulfonyl compounds have been studied for their ability to inhibit cancer cell proliferation.

- Neuroprotective Effects : There is emerging evidence that oxime compounds can protect neuronal cells from damage.

Case Studies and Research Findings

Recent research has highlighted the biological activity of 4-(Phenylsulfonyl)-2-butanone oxime through various studies:

- Study on Antimicrobial Activity :

- A study tested the compound against common pathogens and found significant inhibition zones, indicating potential use as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

- Cancer Cell Proliferation Study :

- Research involving human cancer cell lines demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound shows promising biological activities, further studies are necessary to evaluate its safety profile comprehensively. Initial findings suggest low toxicity at therapeutic doses, but long-term effects remain to be investigated.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(phenylsulfonyl)-2-butanone oxime in laboratory settings?

- Methodological Answer : Due to limited toxicity data for this specific compound, adopt precautions applicable to structurally similar oximes (e.g., 2-butanone oxime). Use NIOSH/CEN-certified respiratory protection (P95 or OV/AG/P99 filters) for aerosolized particles and ensure chemical-resistant gloves (nitrile or neoprene) and fume hoods are employed . For spills, avoid water if decomposition products are unknown, and use inert adsorbents (e.g., vermiculite) . Cross-reference hazard data from analogous sulfonated ketones (e.g., 4-(4-hydroxyphenyl)-2-butanone acetate) to infer risks, noting acute toxicity (e.g., LD₅₀ values in rats) and potential NOx emissions during decomposition .

Q. How can researchers synthesize 4-(phenylsulfonyl)-2-butanone oxime from precursor compounds?

- Methodological Answer : A plausible route involves:

Sulfonation : React 4-phenyl-2-butanone with a sulfonating agent (e.g., chlorosulfonic acid) under anhydrous conditions to form 4-(phenylsulfonyl)-2-butanone.

Oxime Formation : Treat the sulfonated ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux, adjusting pH to 4–5 with sodium acetate to favor oxime formation .

- Validation : Confirm the product via FTIR (C=N stretch ~1600 cm⁻¹) and NMR (disappearance of ketone carbonyl signal at δ 200–220 ppm) .

Q. What analytical techniques are suitable for characterizing 4-(phenylsulfonyl)-2-butanone oxime?

- Methodological Answer : Prioritize:

- HPLC-MS : To assess purity and detect trace impurities (e.g., unreacted sulfonated ketone). Use a C18 column with acetonitrile/water gradient elution.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, noting decomposition onset temperatures (compare to 4-(4-hydroxyphenyl)-2-butanone derivatives, which decompose >110°C) .

- X-ray Crystallography : Resolve structural ambiguities if single crystals are obtainable .

Advanced Research Questions

Q. How can conflicting data on environmental mobility and bioaccumulation of oximes be resolved for this compound?

- Methodological Answer :

- Soil Mobility : Estimate log Kow using computational tools (e.g., EPI Suite). For 2-butanone oxime, log Kow ≈ 0.5 suggests moderate mobility (Koc ~116), but sulfonyl groups may increase hydrophilicity. Validate experimentally via soil column studies .

- Bioaccumulation : Conduct bioconcentration factor (BCF) assays in aquatic models (e.g., zebrafish) at 0.2–2.0 mg/L exposure. Compare results to structurally similar compounds (e.g., 4-(4-acetoxyphenyl)-2-butanone, BCF = 5.8 in catfish) .

Q. What experimental strategies can address the lack of decomposition pathway data for 4-(phenylsulfonyl)-2-butanone oxime?

- Methodological Answer :

- Pyrolysis-GC/MS : Heat the compound incrementally (50–300°C) under inert gas to identify volatile decomposition products (e.g., SO₂ or phenyl radicals) .

- Hydrolysis Studies : Expose to acidic (pH 3), neutral (pH 7), and basic (pH 10) conditions at 25–60°C. Monitor for sulfonic acid derivatives via LC-MS .

Q. How can the catalytic efficiency of 4-(phenylsulfonyl)-2-butanone oxime in asymmetric synthesis be optimized?

- Methodological Answer :

- Metal Complexation : Screen transition metals (e.g., Pd, Cu) for oxime coordination. For example, Pd/MgO catalysts enhance aldol condensation yields in related ketones (85–92% efficiency) .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. For enantioselective reactions, use chiral auxiliaries (e.g., Evans’ oxazolidinones) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported toxicity profiles of oxime derivatives?

- Methodological Answer :

- Source Evaluation : Compare regulatory data (e.g., Canada’s risk assessment for 2-butanone oxime ) with academic studies (e.g., acute toxicity of 4-(4-hydroxyphenyl)-2-butanone ). Note that sulfonyl groups may alter metabolic pathways (e.g., cytochrome P450 interactions).

- In Silico Modeling : Use QSAR models to predict acute oral toxicity (LD₅₀) and mutagenicity, cross-referencing with experimental data from analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.